molecular formula C6H9FO2 B1511479 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde CAS No. 1104606-33-8

4-Fluorotetrahydro-2H-pyran-4-carbaldehyde

Cat. No.: B1511479
CAS No.: 1104606-33-8
M. Wt: 132.13 g/mol
InChI Key: DNDPCYUIRAWFRI-UHFFFAOYSA-N
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Description

4-Fluorotetrahydro-2H-pyran-4-carbaldehyde ( 1104606-33-8) is a high-purity fluorinated heterocyclic aldehyde with the molecular formula C 6 H 9 FO 2 and a molecular weight of 132.13 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and pharmaceutical research . Its unique structure incorporates a fluorine atom substituted on a tetrahydropyran ring, combined with a reactive aldehyde functional group. This specific architecture is instrumental in the development of novel bioactive molecules, agrochemicals, and materials science applications . The primary research value of this compound lies in its dual functionality. The aldehyde group enables facile conjugation reactions, such as nucleophilic additions and reductive aminations, providing a straightforward path to diversify molecular structures . Concurrently, the incorporation of the fluorinated tetrahydropyran scaffold is a strategic approach in medicinal chemistry to enhance the metabolic stability and optimize the physicochemical properties of drug candidates . The compound is typically supplied as a clear liquid and requires storage in an inert atmosphere under cold conditions (2-8°C) to maintain its stability . Handling and Safety: This chemical is classified as a flammable liquid and carries hazard statements H225, H315, and H319 . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. It is recommended to handle the material only in a well-ventilated area, such as a chemical fume hood. Notice: This product is intended For Research Use Only and is not approved for use in diagnostics, or in humans or animals .

Properties

IUPAC Name

4-fluorooxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDPCYUIRAWFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743897
Record name 4-Fluorooxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104606-33-8
Record name 4-Fluorooxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Fluorotetrahydro-2H-pyran-4-carbaldehyde is a compound with notable biological activity, particularly in the context of cancer research and cell cycle regulation. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyran ring structure, which contributes to its biological activity. The fluorine atom enhances the compound's lipophilicity, influencing its interaction with biological targets.

The primary biological activity of this compound is linked to its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle progression and transcription regulation. Inhibition of these kinases can lead to apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.

Table 1: Key Cyclin-Dependent Kinases (CDKs) and Their Functions

CDKFunctionImplication in Cancer
CDK1Regulates G2/M transitionOverexpression linked to various tumors
CDK2Involved in G1/S transitionTarget for anticancer drug development
CDK4/6Regulates G1 phaseInhibition can halt tumor growth
CDK7/9Transcription regulationPotential targets for novel therapies

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies indicate that this compound induces apoptosis in lung cancer cells by downregulating anti-apoptotic proteins such as Mcl-1, thereby promoting cell death through the intrinsic pathway of apoptosis .

Case Study: Lung Cancer Cell Lines

In a controlled study involving A549 lung cancer cell lines, treatment with this compound resulted in:

  • Reduction of Cell Viability : A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Apoptotic Marker Activation : Increased levels of cleaved caspase-3 and PARP were detected, indicating apoptosis.
  • Cell Cycle Arrest : Flow cytometry analysis revealed an accumulation of cells in the G0/G1 phase, suggesting effective cell cycle inhibition.

Clinical Implications

The potential application of this compound as an anti-cancer agent is promising. Its ability to selectively inhibit CDKs suggests that it may be used in combination therapies to enhance the efficacy of existing treatments while minimizing side effects associated with traditional chemotherapeutics.

Scientific Research Applications

2.1. Cancer Treatment

One of the prominent applications of 4-fluorotetrahydro-2H-pyran-4-carbaldehyde is in the development of kinase inhibitors, particularly targeting cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in regulating transcription and is implicated in various cancers. Compounds derived from this compound have shown efficacy in inhibiting CDK9 activity, thus offering potential therapeutic benefits for treating cancers such as:

  • Breast Cancer
  • Lung Cancer
  • Colorectal Cancer

Case Study:
A study demonstrated that derivatives of this compound exhibited significant anti-proliferative effects on cancer cell lines by inducing apoptosis through CDK9 inhibition .

2.2. Treatment of Inflammatory Diseases

Research indicates that compounds based on this compound can also be utilized to treat inflammatory conditions such as rheumatoid arthritis and lupus. The mechanism involves modulating inflammatory pathways mediated by CDK9, thereby reducing symptoms and progression of these diseases .

3.1. Pharmacokinetics and Toxicology

Pharmacological studies have shown that this compound possesses favorable pharmacokinetic properties, including good bioavailability and metabolic stability. However, safety assessments indicate that it can cause irritation upon contact with skin or eyes, necessitating careful handling .

Toxicological Data:

PropertyValue
LD50 (oral, rat)Not determined
Eye irritationCauses serious irritation
Skin contactHarmful

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde, differing primarily in substituents or functional groups:

Compound Name Key Structural Features Similarity Score CAS Number
Tetrahydropyran-4-carbaldehyde Aldehyde at C4; no fluorine substituent 0.91 50675-18-8
4-Methoxytetrahydro-2H-pyran-4-carbaldehyde Methoxy group at C4; aldehyde at C4 N/A N/A
Methyl tetrahydro-2H-pyran-4-carboxylate Ester (COOMe) at C4; no fluorine 0.78 N/A
4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde Fluorophenyl substituent at C4; aldehyde at C4 N/A 902836-62-8

Key Observations :

  • Tetrahydropyran-4-carbaldehyde (similarity 0.91) lacks fluorine, resulting in reduced electrophilicity at the aldehyde compared to the fluorinated analog. This impacts its reactivity in applications like organocatalysis or as a building block in drug synthesis .
  • 4-Methoxytetrahydro-2H-pyran-4-carbaldehyde replaces fluorine with a methoxy group, introducing steric bulk and electron-donating effects. This reduces electrophilicity but enhances stability under basic conditions .
  • This structural variation broadens utility in materials science and kinase inhibitor design .

Physicochemical Properties

However, functional group differences suggest:

  • Fluorine vs. Methoxy : The fluorine atom in this compound increases polarity and lipophilicity (logP ~1.2 estimated) compared to the methoxy analog (logP ~0.8) .
  • Aldehyde vs. Ester : The aldehyde group in this compound confers higher reactivity toward nucleophiles (e.g., Grignard reagents) than the ester group in methyl tetrahydro-2H-pyran-4-carboxylate .

Preparation Methods

Literature-Based Synthetic Strategies

A comprehensive review of related dihydropyran and tetrahydropyran aldehydes provides insights into possible synthetic approaches applicable to this compound:

  • Trifluoroacetylation and Ring Functionalization: The reaction of 3,4-dihydro-2H-pyran with trifluoroacetic anhydride in the presence of pyridine yields trifluoroacetylated dihydropyran intermediates. These intermediates can be further manipulated to introduce fluorine atoms and aldehyde groups through nucleophilic additions and ring transformations mediated by Lewis acids such as TiCl4.

  • Cascade Reactions: The use of 1,3-bis(trimethylsilyl) ethers in the presence of TiCl4 facilitates a cascade process involving conjugate addition, ring opening, intramolecular nucleophilic addition, and dehydration, leading to fluorinated tetrahydropyran derivatives with aldehyde functionalities.

  • Haloform Cleavage and Reduction: β-Carbonyl-substituted dihydropyrans can undergo haloform cleavage in the presence of bases such as KOH, leading to carboxylic acid derivatives or aldehydes after subsequent reduction steps with sodium borohydride in methanol.

These methods highlight the complexity of synthesizing fluorinated tetrahydropyran aldehydes, requiring precise control over reaction steps to avoid ring cleavage or side reactions.

Data Table: Summary of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations/Notes Reference
Patent route (WO2012101063A1) Substituted tetrahydropyran derivatives; fluorination agents; aldehyde introduction via oxidation or substitution Targeted synthesis; adaptable substituents Limited experimental details; requires optimization
Trifluoroacetylation and TiCl4-mediated cascade 3,4-dihydro-2H-pyran, trifluoroacetic anhydride, pyridine, TiCl4, 1,3-bis(trimethylsilyl) ethers Efficient ring functionalization; cascade reaction Sensitive to reaction conditions; side products possible
Haloform cleavage and reduction β-Acyldihydropyrans, KOH (aqueous or alcoholic), NaBH4 Selective cleavage and reduction steps Requires careful control to avoid ring opening
Enzymatic kinetic resolution + oxidation Porcine pancreatic lipase, phosphate buffer, acetone, BAIB, TEMPO High enantiomeric purity; mild conditions Longer reaction times; may need adaptation for fluorinated substrates

Research Findings and Notes

  • The fluorinated aldehyde is sensitive due to the high reactivity of the aldehyde group and the electron-withdrawing effect of fluorine, which can increase acidity and instability.

  • The introduction of fluorine at the 4-position of tetrahydropyran requires careful selection of fluorinating agents and reaction conditions to avoid ring cleavage or rearrangement.

  • Cascade reactions mediated by Lewis acids provide a promising route to build complexity efficiently but may require extensive purification due to side reactions.

  • Enzymatic methods offer stereochemical control and mild reaction conditions, which are beneficial for preparing optically active fluorinated aldehydes.

  • The patent literature indicates that the aldehyde is often an intermediate for further functionalization rather than a final product, which may explain the scarcity of detailed synthetic protocols focused solely on this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde, and how can side reactions be minimized?

  • Methodology : The synthesis typically involves fluorination of tetrahydropyran-4-carbaldehyde precursors. A plausible route includes:

Protection : Use acid-catalyzed etherification to stabilize the aldehyde group during fluorination .

Fluorination : Employ fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions to substitute hydroxyl or other leaving groups .

Deprotection : Remove protecting groups using mild acidic hydrolysis to regenerate the aldehyde functionality.

  • Optimization : Monitor reaction progress via TLC or LC-MS. Side products (e.g., over-fluorination or ring-opening) can be minimized by controlling reaction temperature (<0°C) and stoichiometry .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : 19F^{19}\text{F} NMR (δ ~ -120 to -150 ppm for C-F) and 1H^{1}\text{H} NMR (aldehyde proton at δ 9.5–10.0 ppm, splitting due to adjacent fluorine) .
  • IR Spectroscopy : Aldehyde C=O stretch at ~1700 cm1^{-1}; C-F stretch at 1000–1100 cm1^{-1} .
  • Mass Spectrometry : HRMS for molecular ion confirmation (expected [M+H]+^+ ~ 160.05 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry at the fluorinated carbon .

Q. How should this compound be stored to ensure stability?

  • Guidelines :

  • Store under inert gas (N2_2/Ar) at –20°C in amber vials to prevent oxidation of the aldehyde group.
  • Avoid moisture to prevent hydrate formation, which alters reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in tetrahydropyran derivatives?

  • Mechanistic Analysis : Fluorination at the 4-position is favored due to:

  • Steric Effects : The equatorial position of the substituent minimizes steric hindrance in the chair conformation.
  • Electronic Effects : Electron-withdrawing aldehyde groups enhance electrophilicity at C4, facilitating nucleophilic fluorination.
    • Computational Support : DFT studies (e.g., B3LYP/6-31G*) can model transition states to validate regioselectivity .

Q. How can contradictory NMR data (e.g., splitting patterns) be resolved for fluorinated tetrahydropyran derivatives?

  • Troubleshooting :

  • Variable Temperature NMR : Determine if dynamic processes (e.g., ring flipping) cause signal broadening .
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled analogs to distinguish coupling partners.
  • Solvent Effects : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to identify solvent-induced shifts .

Q. What strategies enable the use of this compound in multi-step syntheses of bioactive molecules?

  • Applications :

  • Schiff Base Formation : React with amines to generate imines for antimicrobial agents (e.g., analogs of 2-(Tetrahydropyran-4-yloxy)benzaldehyde derivatives with MICs < 10 µg/mL against S. aureus) .
  • Cross-Coupling : Utilize Pd-catalyzed reactions to attach aryl/heteroaryl groups for drug candidates targeting kinase inhibition .
    • Case Study : A 2021 study synthesized pyran-based inhibitors via Suzuki-Miyaura coupling, achieving IC50_{50} values of 0.5 µM against cancer cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorotetrahydro-2H-pyran-4-carbaldehyde
Reactant of Route 2
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4-Fluorotetrahydro-2H-pyran-4-carbaldehyde

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